![molecular formula C15H19N3O3S B2796183 1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one CAS No. 897485-36-8](/img/structure/B2796183.png)

1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

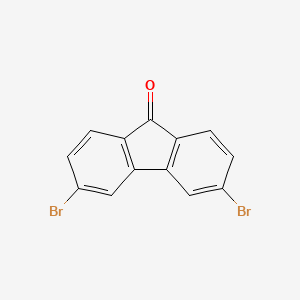

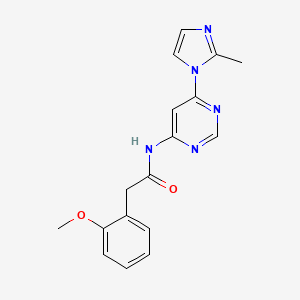

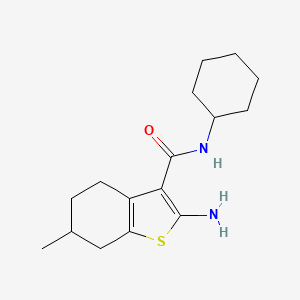

Molecular Structure Analysis

The molecular structure of “1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone” is defined by its molecular formula C15H19N3O3S. More detailed structural information, such as bond lengths and angles, would require experimental techniques like X-ray crystallography .Physical and Chemical Properties Analysis

The physical and chemical properties of “1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone” are defined by its molecular formula C15H19N3O3S and a molecular weight of 321.4. More detailed properties would require experimental determination.Wissenschaftliche Forschungsanwendungen

DNA Interaction and Drug Design

Compounds with structural similarities to 1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, such as those containing benzothiazole and piperazine moieties, have been studied for their ability to interact with DNA. For instance, Hoechst 33258 and its analogues, known for their strong binding to the minor groove of double-stranded B-DNA, serve as models for rational drug design, particularly in cancer therapy and as diagnostic tools in cell biology (Issar & Kakkar, 2013).

Tuberculosis Treatment

The development of Macozinone (PBTZ169), a piperazine-benzothiazinone derivative, for tuberculosis treatment illustrates the therapeutic potential of compounds with structural elements similar to 1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone. Macozinone targets the essential enzyme DprE1 in Mycobacterium tuberculosis, offering a promising approach to combatting this infectious disease (Makarov & Mikušová, 2020).

Neuropsychiatric Disorder Treatments

Research on dopamine D2 receptor ligands has highlighted the significance of compounds with piperazine and benzothiazole structures in treating neuropsychiatric disorders. These studies suggest that specific structural features, including the presence of piperazine and benzothiazole groups, are crucial for high affinity to D2 receptors, indicating potential applications in treating conditions like schizophrenia and depression (Jůza et al., 2022).

Anti-mycobacterial Activity

The anti-mycobacterial activity of piperazine derivatives has been documented, with numerous compounds exhibiting potent effects against Mycobacterium tuberculosis, including multidrug-resistant and extensively drug-resistant strains. This research supports the exploration of piperazine-based molecules as potential anti-TB agents, providing a framework for the design of new therapeutics (Girase et al., 2020).

Therapeutic Use and Patent Review

The versatility of piperazine as a medicinally important scaffold is evident from its inclusion in a wide range of marketed drugs with diverse pharmacological activities. A review of patents involving piperazine derivatives highlights their significance in developing new therapeutic agents, showcasing the potential of these compounds in addressing various health conditions (Rathi et al., 2016).

Safety and Hazards

“1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone” is not intended for human or veterinary use and is for research use only. Therefore, it should be handled with appropriate safety precautions.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have shown significant analgesic and anti-inflammatory activities .

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways, contributing to their diverse biological activities .

Result of Action

Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Eigenschaften

IUPAC Name |

1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c1-10(19)17-6-8-18(9-7-17)15-16-13-11(20-2)4-5-12(21-3)14(13)22-15/h4-5H,6-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOVCNAFFJDPSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC3=C(C=CC(=C3S2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((3-chlorophenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2796108.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-fluorobenzamide](/img/structure/B2796115.png)

![1-(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)pyrrolidin-3-ol](/img/structure/B2796119.png)